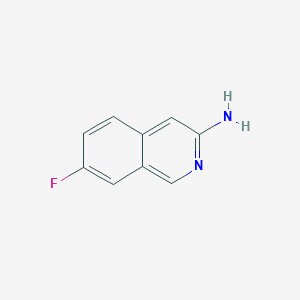

7-Fluoroisoquinolin-3-amine

Descripción

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

The journey of isoquinoline chemistry began in 1885 with its first isolation from coal tar. semanticscholar.orgwikipedia.org This discovery sparked significant interest in the field of heterocyclic chemistry. solubilityofthings.com Isoquinoline, a structural isomer of quinoline (B57606), is a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgnumberanalytics.com Its derivatives are abundant in nature, particularly in plant alkaloids, and exhibit a wide range of biological activities. solubilityofthings.comnumberanalytics.comnumberanalytics.com

Early synthetic methods for creating isoquinoline and its derivatives, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, were developed in the late 19th and early 20th centuries. semanticscholar.orgnumberanalytics.com These classic methods, which often involved harsh conditions like strong acids and high temperatures, centered on electrophilic aromatic substitution and were thus primarily limited to electron-rich starting materials. semanticscholar.orgresearchgate.net Over the years, significant advancements have been made, including the development of new reagents, catalysts, and reaction conditions, such as microwave-assisted synthesis and flow chemistry, to improve efficiency and expand the diversity of accessible isoquinoline motifs. numberanalytics.comresearchgate.net

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, finding applications in pharmaceuticals, agrochemicals, dyes, and electronic devices. semanticscholar.orgnumberanalytics.com Many isoquinoline alkaloids and their synthetic derivatives have been developed into drugs with a wide array of therapeutic uses, including analgesic, antimicrobial, and antitumor agents. solubilityofthings.comnumberanalytics.comrsc.org The continuous evolution of synthetic strategies allows for the creation of increasingly complex and functionally diverse isoquinoline-based molecules. rsc.orgacs.org

Strategic Importance of Fluorine Substitution in Azaheterocyclic Systems

The introduction of fluorine into azaheterocyclic compounds, a class of organic molecules containing at least one nitrogen atom in a ring, is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. tandfonline.comdntb.gov.uaresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a molecule. tandfonline.comu-szeged.hu

Key effects of fluorine substitution include:

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites on a molecule that are susceptible to metabolic breakdown, leading to a longer duration of action in the body. tandfonline.comacs.org

Enhanced Binding Affinity: Fluorine can increase the binding affinity of a drug to its target protein, leading to greater potency. tandfonline.com

Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (its ability to dissolve in fats and oils), which affects its absorption, distribution, and transport across cell membranes. u-szeged.hunih.gov It can also alter the basicity (pKa) of nearby nitrogen atoms, which can improve bioavailability. tandfonline.comnih.gov

The strategic placement of fluorine can therefore be a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug. tandfonline.comnih.gov This has led to a significant number of fluorinated drugs being approved for clinical use. acs.orgscispace.com

Overview of Current Research Trajectories for Fluorinated Isoquinoline Scaffolds

Current research on fluorinated isoquinoline scaffolds is vibrant and multifaceted, driven by their potential in medicinal chemistry and materials science. semanticscholar.orgdntb.gov.uaresearchgate.net The incorporation of fluorine into the isoquinoline framework can lead to compounds with enhanced biological activity and improved properties for various applications. dntb.gov.uaresearchgate.net

Recent research efforts have focused on developing novel and efficient synthetic methods to introduce fluorine and fluorine-containing groups into the isoquinoline ring system. semanticscholar.orgresearchgate.netrsc.org These methods include transition-metal-catalyzed reactions and one-pot multistep syntheses that allow for the creation of a diverse range of selectively fluorinated isoquinolines. rsc.orgnih.gov For instance, researchers have developed techniques for the direct C-H bond fluorination of azaheterocycles and the synthesis of 1-fluoroalkylisoquinolines. rsc.orgbeilstein-journals.org

A significant area of investigation involves the synthesis and evaluation of fluorinated isoquinoline derivatives as potential therapeutic agents. For example, 7-fluoro and 6-chloro isoquinoline derivatives have shown inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory diseases. nih.gov Furthermore, the development of fluorinated isoquinoline analogues of known drug candidates is an active area of research, aiming to improve their pharmacological properties. rsc.org The ability to precisely install fluorine atoms at various positions on the isoquinoline core allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. researchgate.netthieme-connect.com

Structure

3D Structure

Propiedades

IUPAC Name |

7-fluoroisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSIQTPWVNBHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632872 | |

| Record name | 7-Fluoroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82117-32-6 | |

| Record name | 7-Fluoroisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Fluoroisoquinolin 3 Amine and Its Precursors

Retrosynthetic Analysis for Fluorinated Isoquinolines

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.inicj-e.org The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.inicj-e.org For 7-Fluoroisoquinolin-3-amine, the analysis would commence by identifying the key bonds and functional groups that can be disconnected or transformed based on known chemical reactions.

The primary disconnections for the isoquinoline (B145761) core would likely target the bonds forming the heterocyclic ring. A common strategy involves cleaving the C-N and C-C bonds of the pyridine (B92270) ring portion of the isoquinoline. This leads to precursors that are typically substituted benzene (B151609) derivatives. For instance, a primary retrosynthetic step could involve a disconnection of the N2-C3 and C4-C4a bonds, suggesting a synthetic strategy that forms these bonds in the forward synthesis, such as a cyclization reaction.

Further analysis would simplify the precursors. The amino group at the C3 position and the fluorine atom at the C7 position are key functional groups to consider. The amino group could be introduced late in the synthesis via amination of a suitable precursor or carried through from a starting material containing a nitrogen-bearing group like a nitrile or an amide. The fluorine atom's position on the benzene ring suggests starting with a pre-fluorinated benzene derivative, such as a fluorinated benzaldehyde (B42025) or benzylamine (B48309), to avoid potentially harsh and non-selective fluorination steps at a later stage.

A plausible retrosynthetic pathway for 7-Fluoroisoquinolin-3-amine is depicted below:

| Target Molecule | Key Disconnections | Precursors | Starting Materials |

| 7-Fluoroisoquinolin-3-amine | C-N and C-C bond formation of the heterocyclic ring | Fluorinated benzyl (B1604629) cyanide derivatives or fluorinated phenethylamines | 4-Fluorobenzaldehyde, aminoacetaldehyde dimethyl acetal, N-(4-fluorophenethyl)acetamide |

Classical Synthetic Routes to 7-Fluoroisoquinolin-3-amine and Analogues

Classical methods for isoquinoline synthesis have been established for over a century and remain valuable for their reliability and scalability. These routes often involve condensation and cyclization reactions to construct the core isoquinoline scaffold.

Condensation Reactions (e.g., Pomeranz-Fritsch, Bischler-Napieralski)

The Pomeranz-Fritsch reaction , first reported in 1893, is a well-established method for synthesizing isoquinolines. drugfuture.comthermofisher.comchemistry-reaction.com The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde and 2,2-diethoxyethylamine. thermofisher.comchemistry-reaction.com For the synthesis of a 7-fluoro-substituted isoquinoline, the starting aromatic aldehyde would need to contain a fluorine atom at the para position. The general mechanism involves the formation of a Schiff base, followed by cyclization and aromatization under acidic conditions. chemistry-reaction.com A modification of this reaction, the Schlittler-Müller modification, utilizes a benzylamine and glyoxal (B1671930) semiacetal. drugfuture.comthermofisher.com

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, leading to 3,4-dihydroisoquinolines from the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.orgjk-sci.com The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.orgjk-sci.com To synthesize a 7-fluoro-isoquinoline derivative, a β-(4-fluorophenyl)ethylamide would be the required precursor. The reaction proceeds through an intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The presence of an electron-donating group on the aromatic ring can facilitate the cyclization. jk-sci.com

| Reaction | Starting Materials for 7-Fluoro Analogue | Key Reagents | Intermediate/Product |

| Pomeranz-Fritsch | 4-Fluorobenzaldehyde and 2,2-diethoxyethylamine | Concentrated acid (e.g., H₂SO₄) | 7-Fluoroisoquinoline (B94710) |

| Bischler-Napieralski | N-acyl-β-(4-fluorophenyl)ethylamine | POCl₃ or P₂O₅ | 7-Fluoro-3,4-dihydroisoquinoline |

Cyclization Approaches (e.g., aminocyclization of alkenes)

Cyclization reactions provide a direct method for constructing the isoquinoline ring system. One such approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, the synthesis of 3-fluoroisoquinolines has been achieved through the reaction of 2-(2,2-difluorovinyl)benzonitriles with organolithium reagents. thieme-connect.de This reaction proceeds via an initial attack of the organolithium reagent on the cyano group, followed by an intramolecular nucleophilic substitution of one of the vinylic fluorine atoms by the resulting nitrogen anion to form the isoquinoline ring. thieme-connect.de

Adapting this methodology for 7-Fluoroisoquinolin-3-amine would require a precursor with a fluorine atom at the desired position on the benzene ring and a nitrogen-containing functionality that can be converted to an amine. For example, a (2-cyano-4-fluorophenyl)acetonitrile could potentially be cyclized in the presence of a hydrogen halide to form a 1-halo-7-fluoroisoquinolin-3-amine, which could then be dehalogenated. thieme-connect.de

Modern Catalytic Approaches for 7-Fluoroisoquinolin-3-amine Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. organic-synthesis.commdpi.comnih.gov While typically used for constructing biaryl systems, variations of this reaction can be employed in the synthesis of heterocyclic systems. For example, a pre-functionalized haloisoquinoline could be coupled with a suitable boronic acid to introduce various substituents. In the context of synthesizing precursors for 7-Fluoroisoquinolin-3-amine, a Suzuki-Miyaura coupling could be envisioned to construct a complex aryl precursor which is then subjected to cyclization. For instance, a fluorinated arylboronic acid could be coupled with a vinyl halide containing a nitrile or other nitrogen-containing group, with the resulting product then cyclized to form the fluorinated isoquinoline core.

| Catalyst System | Reactant 1 | Reactant 2 | Potential Application |

| Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Halogenated pyridine or benzene derivative | Aryl or vinyl boronic acid/ester | Construction of a functionalized precursor for subsequent cyclization to the isoquinoline core. |

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds. mdpi.com Transition metal catalysts, particularly those based on rhodium and palladium, have been extensively used for the C-H activation/annulation of arenes with alkynes to construct isoquinoline and isoquinolone scaffolds. nih.govmdpi.com

For the synthesis of 7-Fluoroisoquinolin-3-amine, a C-H functionalization strategy could involve the reaction of a fluorinated benzamide (B126) or a related derivative with a suitable coupling partner containing the necessary atoms to form the pyridine ring. For example, a rhodium(III)-catalyzed annulation of a benzamide with an alkyne is a known method for constructing isoquinolones. mdpi.com Subsequent functional group manipulation could then lead to the desired 3-aminoisoquinoline. The directing group on the aromatic starting material plays a crucial role in controlling the regioselectivity of the C-H activation step. mdpi.com

Intramolecular Aminofluorination

Intramolecular aminofluorination represents a sophisticated strategy for the concurrent introduction of an amino group and a fluorine atom onto a molecule through a cyclization process. This method is valued for its efficiency in constructing complex heterocyclic systems. While specific examples detailing the direct synthesis of 7-Fluoroisoquinolin-3-amine via this pathway are not prevalent in the reviewed literature, the principles can be illustrated by analogous reactions in other heterocyclic systems.

A notable example is the synthesis of 3-amino-5-fluoroalkylfurans, which is achieved through the intramolecular cyclization of fluorovinamides. organic-chemistry.org This process provides a rapid and high-yielding route to the furan (B31954) derivatives, which are generated as stable hydrochloride salts. organic-chemistry.org The reaction mechanism is proposed to involve the activation of a hydroxyl group, which is followed by a nucleophilic attack from the enone oxygen, leading to the formation of the furan ring. organic-chemistry.org This methodology demonstrates the potential of intramolecular cyclization to efficiently create fluorinated amino-heterocycles, a strategy that could conceptually be adapted for the construction of the 7-Fluoroisoquinolin-3-amine scaffold.

Green Chemistry Principles in the Synthesis of Fluorinated Isoquinolines

The synthesis of specialty chemicals, including fluorinated isoquinolines, is increasingly guided by the principles of green chemistry to minimize environmental impact. rsc.org Traditional synthetic routes often involve harsh conditions, toxic reagents, and environmentally harmful solvents, which has prompted the development of more sustainable methodologies. rsc.orgrsc.org The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. rsc.org In the context of fluorinated isoquinoline synthesis, this involves adopting strategies such as the use of safer solvents, developing energy-efficient processes, and designing reactions that are highly atom-economical to prevent waste. rsc.orgdovepress.com

To quantitatively assess the sustainability of a synthetic route, green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are employed. chembam.com

Atom Economy (AE): This metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired final product. sheldon.nl An ideal reaction has an AE of 100%, meaning all atoms from the reactants are found in the product, with no byproducts.

E-Factor: The E-Factor provides a measure of the total waste generated in a process, defined as the mass ratio of waste to the desired product. chembam.comsheldon.nl A lower E-Factor signifies a more environmentally friendly process, with an ideal value of zero. sheldon.nl The pharmaceutical sector often has high E-factors, ranging from 25 to over 100, due to complex, multi-step syntheses. syrris.com

The application of these metrics allows chemists to evaluate and compare different synthetic pathways, favoring those that are more efficient and generate less waste. Transition-metal-catalyzed annulation reactions, for example, are often considered powerful step- and atom-economical strategies for preparing complex molecules like isoquinolones. mdpi.com

Below is an interactive data table illustrating a hypothetical green chemistry metric analysis for a synthetic step in a fluoroisoquinoline synthesis, based on common calculation parameters. rsc.org

| Metric | Formula | Value | Interpretation |

| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 95.34% | High efficiency; most reactant atoms in product. |

| E-Factor | (Total Mass In - Mass of Product) / Mass of Product | 0.14 | Very low waste generation. |

| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | 87.46% | High conversion of reactant mass to product. |

| Process Mass Intensity (PMI) | Total Mass In / Mass of Product | 1.16 | Low total mass used per mass of product. |

| Eco-Score | 100 - Σ Penalty Points (reagents, conditions, workup) | 79.87 | Excellent; indicates an eco-friendly process. |

This table contains hypothetical data for illustrative purposes.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 7 Fluoroisoquinolin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 7-Fluoroisoquinolin-3-amine

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 7-Fluoroisoquinolin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, affords a complete assignment of its structure.

The ¹H NMR spectrum of 7-Fluoroisoquinolin-3-amine is expected to display distinct signals corresponding to the amine protons and the five aromatic protons on the isoquinoline (B145761) core. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The aromatic protons will exhibit characteristic chemical shifts and splitting patterns based on their electronic environment and coupling interactions with neighboring protons and the fluorine atom. The electron-withdrawing nature of the fluorine atom and the nitrogen atoms in the ring significantly influences the chemical shifts of adjacent protons. Protons H-6 and H-8, being ortho to the fluorine atom, will experience through-space coupling, resulting in doublet of doublets or more complex multiplets. The remaining aromatic protons (H-1, H-4, and H-5) will also show distinct splitting patterns based on their ortho and meta couplings.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| NH₂ | Broad singlet | s | N/A |

| H-1 | Singlet | s | N/A |

| H-4 | Singlet | s | N/A |

| H-5 | Doublet of doublets | dd | 3JH5-H6, 4JH5-F7 |

| H-6 | Triplet or Doublet of doublets | t or dd | 3JH6-H5, 3JH6-F7 |

| H-8 | Doublet of doublets | dd | 4JH8-H6, 3JH8-F7 |

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the 7-Fluoroisoquinolin-3-amine molecule. The chemical shifts are influenced by hybridization and the electronic effects of nearby substituents. Carbons in the aromatic rings will resonate in the typical downfield region of approximately 110-160 ppm. oregonstate.educompoundchem.com The carbon atom C-7, directly bonded to the highly electronegative fluorine atom, will exhibit a large chemical shift and will appear as a doublet due to one-bond C-F coupling (¹JCF). Adjacent carbons (C-6 and C-8) will also show smaller C-F couplings (²JCF and ³JCF). researchgate.net The carbon atoms bonded to nitrogen (C-3 and C-8a) will also be significantly deshielded.

| Carbon Position | Expected Chemical Shift Range (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Aromatic C-H | 110-140 | Yes (for C-5, C-6, C-8) |

| Aromatic C-N | 140-155 | No |

| Aromatic C-F | 155-165 | Yes (¹JCF) |

| Quaternary Carbons | 120-150 | Yes (for C-4a, C-8a) |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For 7-Fluoroisoquinolin-3-amine, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of an aryl fluoride (B91410). ucsb.educolorado.edu This signal would not be a singlet but rather a multiplet, likely a doublet of doublets or a triplet, due to coupling with the ortho-protons H-6 and H-8 (³JHF) and potentially smaller meta-couplings. rsc.org

| Fluorine Position | Expected Chemical Shift Range (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

|---|---|---|

| C-7 | -100 to -130 | Doublet of doublets or Triplet |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the definitive assignment of carbon signals for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is crucial for assigning quaternary carbons (those without attached protons) and for piecing together the entire molecular framework by linking different spin systems. rsc.org

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and confident structural assignment of 7-Fluoroisoquinolin-3-amine can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. nih.gov For 7-Fluoroisoquinolin-3-amine, with a molecular formula of C₉H₇FN₂, the calculated exact mass of the neutral molecule is 162.0593 g/mol . In HRMS, the compound is typically ionized, often by protonation, to form the [M+H]⁺ ion. The measured mass-to-charge ratio (m/z) of this ion can be determined with very high precision (typically to within 5 ppm). fiu.edu The experimental measurement of the m/z value corresponding to the theoretical exact mass of the protonated molecule (163.0671) would provide strong evidence for the proposed molecular formula.

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₇FN₂ | [M+H]⁺ | 163.0671 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of 7-Fluoroisoquinolin-3-amine, characteristic absorption bands are expected. The primary amine (-NH₂) group will give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are observed in the 1400-1620 cm⁻¹ region. A strong absorption corresponding to the C-F stretch is anticipated in the 1100-1200 cm⁻¹ range. The C-N stretching of the aromatic amine is expected between 1250-1335 cm⁻¹. orgchemboulder.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 (two bands) | IR |

| Primary Amine | N-H Bend | 1580-1650 | IR |

| Aromatic Ring | C-H Stretch | 3000-3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1400-1620 | IR, Raman |

| Aryl-Fluoride | C-F Stretch | 1100-1200 | IR |

| Aryl-Amine | C-N Stretch | 1250-1335 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these orbitals, providing insight into the molecule's electronic structure.

For 7-Fluoroisoquinolin-3-amine, the key structural features influencing its UV-Vis spectrum are the conjugated isoquinoline ring system, the nitrogen heteroatom, and the amino (-NH2) and fluoro (-F) substituents. The electronic transitions expected for this molecule are primarily of two types: π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org They are characteristic of compounds with conjugated systems, such as the aromatic rings of isoquinoline. These transitions are typically high in intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands in the UV region. libretexts.org For the parent isoquinoline molecule, strong absorptions corresponding to π → π* transitions are observed. nist.govrsc.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the isoquinoline ring or the amino group, to a π* antibonding orbital. libretexts.org These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. libretexts.org

The presence of the amino and fluoro groups as substituents on the isoquinoline core is expected to modulate the energies of these transitions. These groups can cause shifts in the absorption maxima (λ_max) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths compared to the unsubstituted isoquinoline. The solvent environment can also significantly influence the positions of these absorption bands. nih.gov

| Compound | λ_max (nm) | Solvent | Transition Type (Probable) |

|---|---|---|---|

| Isoquinoline | ~317, ~266, ~217 | Gas Phase | π → π |

| 5-Aminoisoquinoline | 340, 288, 246 | Benzene (B151609) | π → π / n → π |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | ~355, ~300, ~240 | pH 1-7 | π → π |

| 6-Hydroxy-3,4-dihydroisoquinoline | 323, 236 | 0.1 N HCl | π → π* |

Data in the table is sourced from analogous compounds for illustrative purposes. nist.govscispace.comresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

For 7-Fluoroisoquinolin-3-amine, an SCXRD analysis would provide unambiguous confirmation of its molecular structure. Key insights would include:

Molecular Geometry: Precise measurement of all bond lengths and angles, confirming the planarity of the isoquinoline ring system and the geometry of the amino substituent.

Conformation: The orientation of the amine group relative to the isoquinoline ring.

As no published crystal structure for 7-Fluoroisoquinolin-3-amine is available, the crystallographic data for a related isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, is presented below as a representative example of the data obtained from an SCXRD experiment. researchgate.net

| Parameter | Value (for illustrative compound) |

|---|---|

| Chemical Formula | C15H17NO2S2 |

| Formula Weight | 307.41 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| Volume (ų) | 1504.1(4) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.358 |

Note: The data presented in this table is for an illustrative isoquinoline derivative and not for 7-Fluoroisoquinolin-3-amine. researchgate.net

This detailed structural information is crucial for understanding the relationship between the structure of a molecule and its physical and chemical properties. mdpi.com

Chemical Reactivity and Derivatization Pathways of 7 Fluoroisoquinolin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline core generally occurs on the more electron-rich benzene (B151609) ring, with a preference for the C-5 and C-8 positions quimicaorganica.org. The pyridine (B92270) ring is strongly deactivated by the electron-withdrawing effect of the ring nitrogen. In 7-Fluoroisoquinolin-3-amine, the outcome of EAS reactions is dictated by the combined directing effects of the 3-amino group, the 7-fluoro group, and the ring nitrogen.

3-Amino Group: The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In this case, it would strongly activate the C-4 position.

7-Fluoro Group: The fluorine atom is a deactivating group due to its inductive effect but is also an ortho, para-director via resonance. It would direct electrophiles to the C-6 and C-8 positions.

Ring Nitrogen: Deactivates the entire molecule, particularly the heterocyclic ring, towards electrophilic attack.

The powerful activating effect of the amino group at C-3 makes the C-4 position highly susceptible to electrophilic attack. For other positions on the carbocyclic ring, substitution at C-8 is favored over C-6, consistent with the general reactivity pattern of isoquinolines quimicaorganica.org. Therefore, electrophilic substitution is most likely to occur at C-4, with potential for substitution at C-8 under certain conditions.

| Substituent |

Nucleophilic Substitution Reactions Involving the Amine and Fluorine Moieties

The presence of the fluorine atom and the deactivating effect of the isoquinoline ring nitrogen make 7-Fluoroisoquinolin-3-amine a candidate for nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a strong nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex) fishersci.se. For this mechanism to be effective, the ring must be "activated" by electron-withdrawing groups, and a good leaving group must be present.

In this molecule, the ring nitrogen acts as an electron-withdrawing group, reducing electron density across the ring system and thereby activating it for nucleophilic attack. The fluorine atom at C-7 can serve as the leaving group. Although fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions, it can be an excellent leaving group in SNAr. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the slow step of the reaction youtube.com. Consequently, the 7-fluoro group can be displaced by various strong nucleophiles.

| Nucleophile |

Functional Group Transformations of the 3-Amine

The primary aromatic amine at the C-3 position is a versatile functional handle for a wide range of derivatization reactions.

The nucleophilic 3-amino group readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding N-(7-fluoroisoquinolin-3-yl)amides. This reaction is a common method for protecting the amine or for introducing new structural motifs. The acylation of the related 3-amino-1(2H)-isoquinolinone has been studied, demonstrating the propensity of the 3-amino group to undergo this transformation osi.lv.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base affords stable sulfonamide derivatives.

| Reagent |

Direct N-alkylation of the 3-amino group can be achieved using alkyl halides. However, this reaction is often difficult to control. The primary amine product is itself nucleophilic and can react further with the alkyl halide, leading to a mixture of secondary and tertiary amines, and even a quaternary isoquinolinium salt. To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective strategy.

As a primary aromatic amine, the 3-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) organic-chemistry.orgunacademy.com. Studies on the diazotization of the parent 3-aminoisoquinoline have shown that the resulting diazonium salt is a versatile intermediate acs.orgacs.orgacs.org.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, many of which are introduced through copper(I)-catalyzed Sandmeyer reactions wikipedia.orglscollege.ac.inorganic-chemistry.orgyoutube.com. This pathway allows for the introduction of functionalities at the C-3 position that are not accessible through other means.

Sandmeyer Reactions: Treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) introduces chloro, bromo, or cyano groups, respectively wikipedia.orgnih.gov.

Schiemann-type Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) can be used to introduce a fluorine atom.

Hydrolysis: Gently warming the acidic solution of the diazonium salt results in its replacement by a hydroxyl group, yielding 7-fluoroisoquinolin-3(2H)-one acs.orgacs.org.

Reduction: The diazonium group can be removed and replaced with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively converting the amino group into a hydrogen.

| Reagent(s) |

Metalation Reactions and Organometallic Derivatives

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings wikipedia.orgorganic-chemistry.org. The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium base (like n-BuLi or sec-BuLi), directing the deprotonation of an adjacent ortho position to form an aryllithium intermediate baranlab.org. This intermediate can then be trapped with various electrophiles.

For 7-Fluoroisoquinolin-3-amine, two groups could potentially direct metalation: the 3-amino group and the 7-fluoro group.

Direction by the Amine Group: Primary amines are too acidic and will be deprotonated by the organolithium base. Therefore, the amine must first be converted into a more robust DMG, such as a pivalamide (B147659) (-NHCOt-Bu) or a carbamate (B1207046) (-NHBoc). These protected amine groups are excellent DMGs and would direct lithiation exclusively to the C-4 position.

Direction by the Fluorine Group: A fluorine atom is a weaker DMG but can direct lithiation to its ortho positions unblog.fr. In this molecule, the fluorine at C-7 could direct deprotonation to C-6 or C-8.

Given the superior directing ability of amide and carbamate groups, the most predictable outcome would be achieved by first protecting the 3-amino group, which would then selectively direct metalation and subsequent electrophilic trapping to the C-4 position.

Ring-Opening and Ring-Closing Metathesis Strategies

Olefin metathesis is a powerful tool for carbon-carbon double bond formation, with ring-closing metathesis (RCM) being particularly valuable for the synthesis of unsaturated cyclic compounds, including nitrogen heterocycles. acs.orgorganic-chemistry.org Ring-opening metathesis polymerization (ROMP) is a related process that transforms strained cyclic olefins into polymeric materials. youtube.com

Ring-Closing Metathesis (RCM)

The application of RCM to 7-Fluoroisoquinolin-3-amine would first require the introduction of at least two alkenyl groups onto the molecule. The most direct approach involves the N-alkenylation of the 3-amino group to generate a diallyl or a longer-chain di-alkenyl amino derivative. Subsequent intramolecular cyclization of this diene precursor, catalyzed by a ruthenium complex such as a Grubbs- or Hoveyda-Grubbs-type catalyst, would yield a new heterocyclic ring fused or linked to the isoquinoline core. nih.gov

A significant consideration in the RCM of amino-containing substrates is the potential for the Lewis basic nitrogen atom to coordinate with the metal catalyst, which can lead to catalyst decomposition and inhibition of the metathesis reaction. nih.gov To circumvent this, the amine functionality is often protected with an electron-withdrawing group, such as a tosyl or carbamate group, to reduce its basicity and ensure efficient cyclization. nih.gov

The table below illustrates hypothetical RCM strategies starting from derivatives of 7-Fluoroisoquinolin-3-amine.

| Starting Material (Hypothetical) | RCM Catalyst (Example) | Expected Product | Ring Size |

| N,N-diallyl-7-fluoroisoquinolin-3-amine | Grubbs II Catalyst | 2,5-dihydro-1H-pyrrole derivative | 5-membered |

| N-allyl-N-(but-3-en-1-yl)-7-fluoroisoquinolin-3-amine | Hoveyda-Grubbs II | 1,2,3,6-tetrahydropyridine derivative | 6-membered |

| N-allyl-N-(pent-4-en-1-yl)-7-fluoroisoquinolin-3-amine | Grubbs II Catalyst | Azepane derivative | 7-membered |

Ring-Opening Metathesis Polymerization (ROMP)

The direct application of ROMP to 7-Fluoroisoquinolin-3-amine is not feasible as the isoquinoline ring system lacks the requisite ring strain to act as a monomer. However, a derivative of 7-Fluoroisoquinolin-3-amine bearing a strained cyclic olefin, such as a norbornene moiety, could be synthesized. This functionalized monomer could then undergo ROMP to produce a polymer with 7-Fluoroisoquinolin-3-amine units appended to the polymer backbone. youtube.comnih.gov This strategy allows for the incorporation of the specific pharmacophoric properties of the fluoro-isoquinoline scaffold into a macromolecular structure. The polymerization is typically initiated by well-defined ruthenium or molybdenum alkylidene complexes. nih.gov

Multi-Component Reactions Involving 7-Fluoroisoquinolin-3-amine

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly efficient for generating molecular complexity and diversity. beilstein-journals.org The primary amine at the C-3 position of the 7-fluoroisoquinoline (B94710) core makes it an ideal substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.comnih.gov

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide product. mdpi.comrsc.org In this context, 7-Fluoroisoquinolin-3-amine serves as the amine component.

The reaction mechanism begins with the formation of an imine from the condensation of 7-Fluoroisoquinolin-3-amine and the carbonyl compound. nih.gov This imine is then protonated by the carboxylic acid, and the resulting iminium ion is attacked by the nucleophilic isocyanide. The subsequent intramolecular rearrangement of the intermediate adduct yields the final, stable Ugi product. nih.gov This one-pot process allows for the rapid generation of a library of complex molecules by systematically varying the other three components, introducing diverse side chains (R1, R2, R3) onto the scaffold derived from 7-Fluoroisoquinolin-3-amine.

The table below details potential product scaffolds from the Ugi reaction involving 7-Fluoroisoquinolin-3-amine.

| Carbonyl (R1-CHO) | Carboxylic Acid (R2-COOH) | Isocyanide (R3-NC) | Hypothetical Ugi Product Scaffold |

| Formaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-(cyclohexylcarbamoyl)methyl-N-(7-fluoroisoquinolin-3-yl)acetamide |

| Benzaldehyde (B42025) | Propionic Acid | tert-Butyl isocyanide | 2-(N-(7-fluoroisoquinolin-3-yl)propionamido)-N-(tert-butyl)-2-phenylacetamide |

| Acetone | Benzoic Acid | Benzyl (B1604629) isocyanide | N-(1-(benzylcarbamoyl)-1-methylethyl)-N-(7-fluoroisoquinolin-3-yl)benzamide |

Other isocyanide-based MCRs, such as the three-component Ugi variation (amine, carbonyl, isocyanide), can also be employed to synthesize α-amino amidines. beilstein-journals.org These reactions highlight the utility of 7-Fluoroisoquinolin-3-amine as a versatile building block for combinatorial chemistry and drug discovery efforts, enabling the efficient synthesis of libraries of structurally diverse compounds. beilstein-journals.org

Computational and Theoretical Investigations of 7 Fluoroisoquinolin 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution and orbital energies. researchgate.netmdpi.comekb.eg For a molecule such as 7-Fluoroisoquinolin-3-amine, these calculations would reveal how the fluorine and amine substituents influence the electronic properties of the isoquinoline (B145761) core.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

An FMO analysis of 7-Fluoroisoquinolin-3-amine would map the distribution of these orbitals across the molecule. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this specific molecule, one would expect the HOMO to be localized primarily on the electron-rich amino group and parts of the aromatic system, while the LUMO would be distributed over the electron-deficient regions of the isoquinoline ring system.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 7-Fluoroisoquinolin-3-amine

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap (ΔE) | (Value) |

Note: This table is for illustrative purposes only. Specific values require dedicated computational studies.

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The ESP is mapped onto the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., lone pairs on nitrogen and oxygen atoms). These are sites prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., hydrogen atoms attached to electronegative atoms). These are sites prone to nucleophilic attack.

For 7-Fluoroisoquinolin-3-amine, the ESP map would likely show a negative potential (red) around the nitrogen atom of the amino group and the nitrogen in the isoquinoline ring, as well as the fluorine atom, making these sites potential hydrogen bond acceptors. A positive potential (blue) would be expected on the hydrogen atoms of the amino group, identifying them as hydrogen bond donors.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. utdallas.edusoton.ac.ukmdpi.com While the isoquinoline ring system is largely planar and rigid, the exocyclic amino group can rotate. Energy minimization studies, typically performed using DFT or other computational methods, would identify the most stable conformation (the global minimum on the potential energy surface) by calculating the energy for different rotational angles of the C-N bond of the amino group. utdallas.eduresearchgate.net These studies are crucial for understanding the molecule's preferred shape, which influences its packing in crystals and its interaction with biological targets.

Intermolecular Interaction Studies (e.g., halogen bonding, hydrogen bonding)

The fluorine and amino groups on the isoquinoline scaffold allow 7-Fluoroisoquinolin-3-amine to participate in various non-covalent interactions that are critical for its behavior in condensed phases and biological systems.

Hydrogen Bonding : The amino group (-NH₂) contains hydrogen atoms that can act as hydrogen bond donors, while the lone pairs on the nitrogen atom of the amino group, the ring nitrogen, and the fluorine atom can act as hydrogen bond acceptors. chemguide.co.uklibretexts.org Computational studies can quantify the strength and geometry of these potential hydrogen bonds with other molecules, such as water or protein residues. unc.edumdpi.com

Halogen Bonding : The fluorine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. nsf.govnih.govijres.org Although fluorine is the least polarizable halogen, it can still form significant halogen bonds. nih.gov Computational methods can identify the presence and strength of the σ-hole on the fluorine atom and model its interactions with electron donors. researchgate.net

Reaction Mechanism Elucidation via Computational Methods for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of 7-Fluoroisoquinolin-3-amine, DFT calculations can be used to model the reaction pathways. nih.gov This involves locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. By comparing the energy barriers of different potential pathways, chemists can predict the most likely mechanism and optimize reaction conditions to improve yield and selectivity. For instance, if the synthesis involves a nucleophilic aromatic substitution, computation could model the formation of the Meisenheimer complex and the subsequent departure of the leaving group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, including NMR chemical shifts. researchgate.net The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 7-Fluoroisoquinolin-3-amine can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. ekb.eg

Calculated chemical shifts are typically compared to a reference compound (like tetramethylsilane (B1202638) for ¹H and ¹³C, or CFCl₃ for ¹⁹F) to obtain values that can be directly compared with experimental data. researchgate.net Such predictions are invaluable for confirming the structure of the synthesized compound and for assigning specific signals in the experimental spectrum. nih.govnih.govuni-muenchen.de Discrepancies between predicted and experimental shifts can sometimes point to complex conformational equilibria or solvent effects.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 7-Fluoroisoquinolin-3-amine |

| Tetramethylsilane |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govnih.gov These models are instrumental in predicting the properties of novel compounds, thereby reducing the need for extensive experimental testing and accelerating the drug discovery and development process. nih.gov For 7-Fluoroisoquinolin-3-amine, QSPR models can provide valuable insights into its chemical behavior based on its unique molecular structure.

The development of a QSPR model involves a systematic process. First, a dataset of compounds with known experimental values for a specific property is compiled. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated for each compound in the dataset. researchgate.net These descriptors can be categorized into several classes, including topological, geometrical, electronic, and quantum-chemical descriptors. nih.gov

Through statistical techniques such as Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of these descriptors to the property of interest. nih.gov The predictive power and robustness of the resulting QSPR model are then rigorously evaluated through various validation methods.

Research Findings in QSPR Modeling of Isoquinoline Derivatives

While specific QSPR studies exclusively focused on 7-Fluoroisoquinolin-3-amine are not extensively documented, the broader class of isoquinoline derivatives has been the subject of numerous computational investigations. japsonline.comresearchgate.netjapsonline.comnih.gov These studies have successfully developed QSPR and Quantitative Structure-Activity Relationship (QSAR) models to predict various attributes, including biological activity and physicochemical properties.

For instance, research on isoquinoline derivatives has demonstrated the importance of descriptors such as 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) descriptors, which provide information about the three-dimensional structure of the molecule. japsonline.com Other significant descriptors often include those related to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

In the context of 7-Fluoroisoquinolin-3-amine, a hypothetical QSPR model would aim to correlate its distinct structural features—the fluorine atom at position 7 and the amine group at position 3—with key chemical attributes. The fluorine atom, being highly electronegative, is expected to significantly influence the electronic distribution within the isoquinoline ring system. The amine group, on the other hand, can act as a hydrogen bond donor and contributes to the polarity of the molecule. These features would be captured by specific molecular descriptors within a QSPR model.

Illustrative QSPR Data for 7-Fluoroisoquinolin-3-amine and Related Analogs

To illustrate the application of QSPR, the following data table presents a hypothetical set of calculated molecular descriptors and predicted physicochemical properties for 7-Fluoroisoquinolin-3-amine and two related isoquinoline analogs. These values are for demonstrative purposes to showcase the output of a QSPR study.

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (TPSA) (Ų) | Calculated logP | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|

| 7-Fluoroisoquinolin-3-amine | 162.16 | 38.91 | 1.85 | -2.5 |

| Isoquinolin-3-amine | 144.17 | 38.91 | 1.52 | -2.1 |

| 7-Chloroisoquinolin-3-amine | 178.61 | 38.91 | 2.23 | -2.9 |

In this hypothetical model, the introduction of a fluorine atom in 7-Fluoroisoquinolin-3-amine increases the molecular weight and the lipophilicity (higher logP) compared to the parent Isoquinolin-3-amine, leading to a predicted decrease in aqueous solubility. The substitution with a more lipophilic chlorine atom in 7-Chloroisoquinolin-3-amine further exemplifies this trend. The Topological Polar Surface Area (TPSA) remains constant as the polar amine group is the primary contributor and is unchanged across these analogs. A QSPR model would quantify these relationships, allowing for the prediction of properties for other similarly substituted isoquinolines.

Applications of 7 Fluoroisoquinolin 3 Amine in Advanced Materials and Chemical Synthesis

As a Key Intermediate in Complex Organic Synthesis

7-Fluoroisoquinolin-3-amine serves as a pivotal intermediate in the construction of more complex molecular frameworks. The isoquinoline (B145761) core is a common motif in natural products and pharmacologically active compounds. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com The amino group at the 3-position provides a reactive handle for a variety of chemical transformations, including N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.

The synthesis of fluorinated isoquinolines can be achieved through various methods, including cyclization reactions of appropriately substituted phenethylamines. mdpi.com Once formed, 7-Fluoroisoquinolin-3-amine can be further functionalized. For example, the amino group can be transformed into other functional groups, or it can participate in reactions to build larger, more elaborate structures. The strategic placement of the fluorine atom at the 7-position influences the electron density of the aromatic system, which can affect the regioselectivity of subsequent electrophilic aromatic substitution reactions.

Table 1: Potential Synthetic Transformations Utilizing 7-Fluoroisoquinolin-3-amine

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Acylation | Acid chloride, base | N-(7-fluoroisoquinolin-3-yl)amide |

| N-Alkylation | Alkyl halide, base | N-alkyl-7-fluoroisoquinolin-3-amine |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | N-aryl-7-fluoroisoquinolin-3-amine |

Precursor for Fluorescent Probes and Dyes (excluding biomedical imaging applications directly)

Quinoline (B57606) and its derivatives are well-known for their fluorescent properties and are widely used in the development of optical materials. nih.gov The rigid, planar structure of the isoquinoline ring system is conducive to strong fluorescence emission. The introduction of an amino group, an electron-donating group, can enhance the fluorescence quantum yield and modulate the emission wavelength.

The fluorine atom at the 7-position can further influence the photophysical properties of the molecule. nih.gov Its strong electron-withdrawing nature can lead to a bathochromic (red) shift in the absorption and emission spectra. Moreover, the C-F bond is highly stable, which can improve the photostability of the resulting dyes. These properties make 7-Fluoroisoquinolin-3-amine an attractive precursor for the synthesis of novel fluorophores for applications in materials science, for example, as dopants in organic light-emitting diodes (OLEDs) or as components in fluorescent polymers.

Table 2: Comparison of Photophysical Properties of Related Aminoquinoline Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Solvent |

|---|---|---|---|---|

| 8-Aminoquinoline | ~340 | ~450 | Low | Various |

| 7-Amino-4-(trifluoromethyl)quinoline | ~400 | ~520 | High | Protic Solvents nih.gov |

| Primaquine | ~360 | ~460 | Low | Aqueous nih.gov |

Applications in Coordination Chemistry and Ligand Design

The 3-aminoisoquinoline moiety in 7-Fluoroisoquinolin-3-amine contains two potential coordination sites: the amino nitrogen and the isoquinoline ring nitrogen. This bidentate N,N-chelation motif is common in coordination chemistry and can be used to form stable complexes with a variety of metal ions.

The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be fine-tuned by the fluorine substituent. rsc.orgnih.gov The electron-withdrawing nature of fluorine can decrease the basicity of the nitrogen atoms, which can affect the stability and reactivity of the metal complexes. rsc.orgnih.gov This modulation is crucial in the design of ligands for specific applications, such as in catalysis or as building blocks for coordination polymers. The resulting metal complexes could find use in materials with interesting magnetic or optical properties.

Role in Polymer Science and Materials Engineering

While specific examples of 7-Fluoroisoquinolin-3-amine in polymer science are not widely reported, its structure suggests several potential applications. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity and oleophobicity). bit.edu.cn Polyquinolines are a class of high-performance polymers with excellent thermal and oxidative stability. rsc.org

Therefore, 7-Fluoroisoquinolin-3-amine could potentially be used as a monomer or a co-monomer in the synthesis of novel fluorinated polyquinolines. The amino group provides a reactive site for polymerization reactions, such as polycondensation with dicarboxylic acids or diacyl chlorides. The incorporation of the 7-fluoro-isoquinoline unit into a polymer backbone could impart desirable properties such as increased thermal stability, improved solubility in organic solvents, and specific optical or electronic characteristics.

Design and Synthesis of Novel Catalysts

The bidentate N,N-donor framework of 7-Fluoroisoquinolin-3-amine makes it a suitable scaffold for the development of ligands for asymmetric catalysis. rsc.orgnih.gov Chiral ligands derived from this compound could be synthesized by introducing a chiral center, for example, by alkylating the amino group with a chiral moiety.

The fluorine atom can play a crucial role in catalysis. rsc.orgnih.govscispace.com Its steric and electronic effects can influence the conformational preferences of the metal complex, which in turn can control the stereochemical outcome of a catalytic reaction. acs.org The electron-withdrawing nature of the fluorine atom can also modulate the Lewis acidity of the metal center, potentially enhancing its catalytic activity. Ligands based on this scaffold could be applied in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Development of Chemo-sensing Platforms

Aminoquinoline derivatives have been extensively studied as fluorescent chemosensors for the detection of metal ions. nih.govresearchgate.netrsc.orgnih.govrsc.org The binding of a metal ion to the N,N-chelating site can lead to a significant change in the fluorescence properties of the molecule, such as an increase or decrease in intensity (chelation-enhanced or -quenched fluorescence) or a shift in the emission wavelength.

The presence of the fluorine atom in 7-Fluoroisoquinolin-3-amine can enhance its performance as a chemosensor. The fluorine substituent can influence the binding affinity and selectivity towards different metal ions. For instance, the modification of the electronic properties of the binding pocket could lead to a more selective response for a particular analyte. Furthermore, the inherent fluorescence of the fluorinated isoquinoline core could provide a sensitive signal for the detection of low concentrations of target ions in various media.

Analytical Methodologies for the Detection and Quantification of 7 Fluoroisoquinolin 3 Amine in Non Biological Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 7-Fluoroisoquinolin-3-amine due to its versatility and high resolution. Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity. Validation of the developed method would be performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Reverse-Phase and Normal-Phase Chromatography

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography and is well-suited for separating moderately polar compounds like 7-Fluoroisoquinolin-3-amine. A C18 or C8 column would be a typical choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the analyte and any impurities with good peak shape.

Normal-phase HPLC (NP-HPLC) can be an alternative for separating polar compounds. tosohbioscience.com This technique uses a polar stationary phase (e.g., silica (B1680970), cyano, or amino-bonded phases) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like ethanol (B145695) or isopropanol). tosohbioscience.comnih.gov For amines, peak tailing can be an issue on silica-based columns due to strong interactions with surface silanol (B1196071) groups. nih.gov The addition of a small amount of a basic modifier, such as triethylamine (B128534) or n-propylamine, to the mobile phase can significantly improve peak symmetry and efficiency. nih.gov

Table 1: Illustrative HPLC Method Parameters for 7-Fluoroisoquinolin-3-amine

| Parameter | Reverse-Phase Method | Normal-Phase Method |

|---|---|---|

| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | Amino (5 µm, 4.6 x 250 mm) |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A: Hexane B: Ethanol with 0.1% n-propylamine | | Gradient/Isocratic | Gradient: 5% B to 95% B in 20 min | Isocratic: 80:20 (A:B) | | Flow Rate | 1.0 mL/min | 1.2 mL/min | | Column Temperature | 30 °C | 25 °C | | Detector | UV at 254 nm and 320 nm | UV at 254 nm | | Injection Volume | 10 µL | 10 µL |

Chiral Chromatography for Enantiomeric Separation

Since 7-Fluoroisoquinolin-3-amine does not possess a chiral center, enantiomeric separation is not applicable. However, chiral chromatography is a critical technique for related chiral quinoline (B57606) and isoquinoline (B145761) derivatives, such as hydroxychloroquine. doaj.orgresearchgate.net For such compounds, chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used under normal-phase, polar organic, or reversed-phase conditions to resolve the enantiomers. doaj.orgchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. unar.ac.id Aromatic amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing and adsorption on the column. labrulez.com Therefore, a deactivated column, such as one specifically designed for amines (e.g., a CP-Volamine column), is often necessary. chromforum.org

Alternatively, derivatization of the primary amino group of 7-Fluoroisoquinolin-3-amine can be performed to increase its volatility and improve its chromatographic behavior. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The resulting derivatives are less polar and more volatile, leading to sharper peaks and better sensitivity.

The mass spectrometer provides high selectivity and allows for structural confirmation based on the mass spectrum of the analyte. For fluorinated compounds, Field Ionization (FI) can be a useful alternative to Electron Ionization (EI) or Chemical Ionization (CI) for observing the molecular ion, which may not be apparent with other ionization techniques. jeol.com

Table 2: Potential GC-MS Method Parameters for 7-Fluoroisoquinolin-3-amine

| Parameter | Description |

|---|---|

| Column | Fused silica capillary column with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Scan Range | m/z 40-400. |

| Derivatization (optional) | Reaction with trifluoroacetic anhydride (B1165640) to form the N-trifluoroacetyl derivative. |

Electrochemical Analytical Techniques (Voltammetry, Amperometry)

Electrochemical methods offer a sensitive and cost-effective approach for the analysis of electroactive compounds like 7-Fluoroisoquinolin-3-amine. The aromatic amine and isoquinoline moieties are susceptible to oxidation. researchgate.netrsc.org Cyclic voltammetry (CV) can be used to study the redox behavior of the compound at a working electrode, such as a glassy carbon electrode. rsc.org The resulting voltammogram provides information on the oxidation potential, which is characteristic of the molecule's structure.

For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. These methods can achieve low detection limits. The analysis is typically performed in a supporting electrolyte, which could be an aqueous buffer solution (e.g., acetate or phosphate buffer) mixed with an organic solvent to ensure the solubility of the analyte. researchgate.net Amperometric detection can also be coupled with HPLC to provide a highly sensitive and selective analytical system.

Spectrophotometric and Fluorometric Methods for Quantification

UV-Visible spectrophotometry can be used for the quantification of 7-Fluoroisoquinolin-3-amine, taking advantage of its chromophoric isoquinoline ring system. The UV spectrum would be recorded to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification. Based on structurally similar isoquinoline derivatives, significant absorbance in the UV region is expected. acs.org

Fluorometric methods offer higher sensitivity and selectivity. Aminoquinolines are known to be fluorescent, and their fluorescence properties are often dependent on the position of the amino group and the solvent environment. nih.govovid.com For instance, 3-aminoquinoline (B160951) has been reported to have excitation and emission wavelengths of approximately λex=355 nm and λem=420 nm. nih.govresearchgate.net The fluorescence intensity is typically proportional to the concentration of the analyte, allowing for highly sensitive quantification.

Table 3: Spectroscopic Properties of a Structurally Related Compound (3-Aminoquinoline)

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| Fluorescence | Excitation Wavelength (λex) | ~355 nm | nih.govresearchgate.net |

| Emission Wavelength (λem) | ~420 nm | nih.govresearchgate.net |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

For the analysis of trace levels of 7-Fluoroisoquinolin-3-amine, hyphenated techniques that couple a separation method with a highly sensitive detector are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for trace quantitative analysis due to its exceptional sensitivity and selectivity. lcms.cz An RP-HPLC system is typically coupled to a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode, as the amino group is readily protonated. gassnova.no The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the protonated molecule, [M+H]+) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This process significantly reduces background noise and enhances selectivity, allowing for quantification at very low concentrations (ng/L to pg/mL levels). lcms.cznih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be used for trace analysis, particularly if the compound is derivatized to improve its gas chromatographic properties. Similar to LC-MS/MS, GC-MS/MS operating in MRM mode provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

These hyphenated techniques are crucial for applications requiring ultra-low detection limits, such as environmental sample analysis or impurity profiling in highly pure materials.

Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Description |

|---|---|

| LC System | UPLC/UHPLC for high resolution and speed. |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm). |

| Mobile Phase | A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile. | | Ionization Source | Electrospray Ionization (ESI), Positive Mode. | | Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). | | Detection Mode | Multiple Reaction Monitoring (MRM). | | Precursor Ion | m/z corresponding to [M+H]+. | | Product Ion(s) | Specific fragment ions determined by infusion experiments. | | Expected LOQ | Low ng/mL to pg/mL range. lcms.cz |

Future Research Directions and Unaddressed Challenges in 7 Fluoroisoquinolin 3 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the following:

One-Pot and Multicomponent Reactions: Designing one-pot syntheses or multicomponent reactions (MCRs) could dramatically improve efficiency by reducing the number of intermediate isolation and purification steps. nih.govmdpi.com For instance, a one-pot procedure involving the chlorination of amino alcohols has been shown to be effective for creating cyclic amines. mdpi.com

Catalytic Approaches: The exploration of novel catalytic systems, including transition metal catalysts or organocatalysts, could facilitate milder reaction conditions and higher yields. Methods like the Hantzsch synthesis are used for creating pyridine (B92270) rings in some drugs, and similar efficient, catalyzed cyclocondensation reactions could be developed. beilstein-journals.org

Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to reduced waste and improved energy efficiency. jddhs.com This technique could be particularly beneficial for managing potentially hazardous intermediates or exothermic reactions in the synthesis of 7-Fluoroisoquinolin-3-amine.

Bio-based Feedstocks: Investigating the use of renewable, bio-based starting materials instead of petroleum-derived precursors aligns with the principles of green chemistry and enhances the sustainability of the synthetic process. jddhs.com

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Multicomponent Reactions | High atom economy, reduced steps, operational simplicity. | Identification of suitable starting materials and reaction conditions. |

| Novel Catalysis | High efficiency, selectivity, milder conditions, potential for asymmetric synthesis. | Catalyst cost, stability, and recyclability. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yield. | Initial setup cost, potential for clogging. |

| Bio-based Feedstocks | Sustainability, reduced reliance on fossil fuels. | Availability and cost of starting materials, development of efficient conversion pathways. |

Exploration of Underutilized Reactivity Pathways

The reactivity of 7-Fluoroisoquinolin-3-amine is largely dictated by its three key structural components: the isoquinoline (B145761) ring, the amine substituent, and the fluorine atom. While reactions involving the amine group (e.g., acylation, alkylation) are predictable, many other potential reactivity pathways remain underexplored.

Future research could focus on:

C-F Bond Functionalization: The carbon-fluorine bond is exceptionally strong, but its selective activation and functionalization can open doors to a wide array of novel derivatives. Exploring transition-metal-catalyzed cross-coupling reactions at the C7 position could be a fruitful area of investigation.

Reactions on the Isoquinoline Nitrogen: The lone pair of electrons on the isoquinoline nitrogen can be targeted for N-oxidation or quaternization, which would significantly alter the electronic properties and potential biological activity of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of electrophilic substitution on the benzene (B151609) ring and nucleophilic substitution on the pyridine ring is needed. The interplay between the electron-donating amine group and the electron-withdrawing fluorine atom likely directs incoming substituents to specific positions, which warrants systematic investigation.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis could enable novel transformations under mild conditions, potentially accessing reactive intermediates and reaction pathways that are inaccessible through traditional thermal methods.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry offers powerful tools for predicting the physicochemical properties, spectral characteristics, and reactivity of molecules like 7-Fluoroisoquinolin-3-amine, thereby guiding experimental work and reducing trial-and-error synthesis.

Key areas for computational investigation include: